2-Chloro-3-(trifluoromethoxy)isonicotinic acid
Overview
Description
2-Chloro-3-(trifluoromethoxy)isonicotinic acid is an organic compound with the molecular formula C7H3ClF3NO3 It is a derivative of isonicotinic acid, characterized by the presence of a chloro group at the second position and a trifluoromethoxy group at the third position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the chlorination of 3-(trifluoromethoxy)isonicotinic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-Chloro-3-(trifluoromethoxy)isonicotinic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(trifluoromethoxy)isonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-azido-3-(trifluoromethoxy)isonicotinic acid or 2-thiocyanato-3-(trifluoromethoxy)isonicotinic acid.
Oxidation: Formation of this compound oxides.
Reduction: Formation of 2-amino-3-(trifluoromethoxy)isonicotinic acid or 2-hydroxy-3-(trifluoromethoxy)isonicotinic acid.
Scientific Research Applications
2-Chloro-3-(trifluoromethoxy)isonicotinic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(trifluoromethoxy)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethoxy groups can enhance the compound’s binding affinity and specificity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(trifluoromethyl)isonicotinic acid
- 2-Chloro-3-(trifluoromethoxy)benzoic acid
- 2-Chloro-3-(trifluoromethoxy)pyridine
Uniqueness
2-Chloro-3-(trifluoromethoxy)isonicotinic acid is unique due to the presence of both chloro and trifluoromethoxy groups on the isonicotinic acid framework. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-3-(trifluoromethoxy)pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-5-4(15-7(9,10)11)3(6(13)14)1-2-12-5/h1-2H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRKFHVMHAHSHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)OC(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701204846 | |
Record name | 2-Chloro-3-(trifluoromethoxy)-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701204846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221171-78-3 | |
Record name | 2-Chloro-3-(trifluoromethoxy)-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221171-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-(trifluoromethoxy)-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701204846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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